5-Iodo-pyridine-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-iodopyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO/c7-5-1-2-6(4-9)8-3-5/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSNIKDTCGILGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Structural Analysis Framework: 5-Iodo-pyridine-2-carbaldehyde
[1]
Executive Summary & Strategic Significance
5-Iodo-pyridine-2-carbaldehyde represents a high-value pharmacophore intermediate.[1] Its structural uniqueness lies in the interplay between the electrophilic iodine at the C5 position and the nucleophilic nitrogen at N1. Unlike simple pyridine derivatives, this molecule possesses dual functionality for directed assembly:
-
Halogen Bonding (XB): The C5-I bond exhibits a significant positive electrostatic potential cap (sigma-hole), making it a potent XB donor.[1]
-
Coordination/Hydrogen Bonding: The N1 nitrogen and the carbonyl oxygen (C2-CHO) act as competing Lewis base acceptors.
Understanding the solid-state arrangement of this molecule is not merely about atomic coordinates; it is about mapping the interaction landscape that dictates its binding affinity in protein pockets or its stability in co-crystals.
Experimental Workflow: From Synthesis to CIF
The following workflow ensures high-fidelity structural data, minimizing common pitfalls such as twinning or solvent disorder.
Phase A: Crystal Growth Strategy
The aldehyde moiety is susceptible to oxidation (forming 5-iodopicolinic acid) and hydration (forming gem-diols).[1] Crystallization protocols must mitigate these risks.
Protocol 1: Slow Evaporation (Preferred)
-
Solvent Selection: Use non-protic, moderately polar solvents to avoid competing H-bond formation.[1] Acetonitrile (MeCN) or Dichloromethane (DCM)/Hexane mixtures are ideal.
-
Concentration: Dissolve 20 mg of pure compound in 2 mL of solvent. Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.[1]
-
Environment: Place in a vibration-free, dark environment (to prevent photo-deiodination) at 4°C.
-
Harvesting: Crystals typically appear as colorless to pale yellow prisms within 48-72 hours.[1]
Phase B: X-Ray Data Collection[1]
-
Temperature: Collect data at 100 K using a Cryostream. Low temperature is non-negotiable to reduce thermal motion of the heavy iodine atom, which otherwise causes "smearing" of electron density and artificially shortens the observed C-I bond.
-
Absorption Correction: Iodine has a high absorption coefficient (
). A multi-scan absorption correction (e.g., SADABS) is critical to prevent systematic errors in intensity data.
Phase C: Refinement Logic
-
Space Group Determination: Expect monoclinic or triclinic systems (common for planar aromatics).
-
Disorder Check: The aldehyde group can exhibit rotational disorder (syn/anti relative to N1). Model this using split positions if electron density suggests >15% occupancy of the minor conformer.
Structural Analysis: The Core Logic
Once the structure is solved, the analysis must focus on the supramolecular motifs driven by the Iodine atom.
Molecular Conformation
The orientation of the aldehyde carbonyl relative to the pyridine ring is governed by dipole minimization and weak C-H...O interactions.
-
Syn-conformation: Carbonyl oxygen points toward N1.[1] (Less likely due to dipole repulsion).
-
Anti-conformation: Carbonyl oxygen points away from N1.[1] (More likely, often stabilized by a C3-H...O intramolecular contact).[1]
The Halogen Bond (XB) Network
This is the primary feature of interest. In the crystal lattice, 5-iodopyridine derivatives typically form infinite chains driven by C-I...N interactions.[1]
-
Metric 1: The
Ratio: A value indicates a halogen bond. Strong interactions in this class often show (Distance ~ 2.8 - 3.0 Å).[1] -
Metric 2: Linearity: The C-I...N angle should be close to 180° (typically
) to maximize overlap between the iodine orbital and the nitrogen lone pair.
Quantitative Data Summary (Expected Values)
| Parameter | Expected Range | Structural Significance |
| C5-I Bond Length | 2.08 - 2.10 Å | Standard aromatic C-I bond.[1] |
| C-I...N Distance | 2.80 - 3.10 Å | Diagnostic of Halogen Bonding (Sum of vdW radii = 3.53 Å).[1] |
| C-I...N Angle | 170° - 180° | High directionality confirms sigma-hole interaction.[1] |
| Aldehyde Torsion | 0° - 15° (Planar) | Conjugation with pyridine ring.[1] |
Visualizing the Interaction Logic
The following diagram illustrates the competing forces and the logical flow of the structural analysis.
Caption: Interaction map showing the dominance of the C-I...N halogen bond in defining the crystal packing, with the aldehyde oxygen playing a secondary steering role.
Detailed Experimental Protocols
Protocol A: Synthesis Verification (Pre-Crystallization)
Before attempting crystal growth, purity must be verified to ensure the absence of 5-iodopicolinic acid.
-
TLC: Silica gel, 30% EtOAc in Hexane.[1] Aldehyde
; Acid (streaking). -
1H NMR (CDCl3): Check for the aldehyde proton singlet at
ppm. Absence of broad -COOH peak at >11 ppm confirms purity.[1]
Protocol B: Data Reduction & Refinement
-
Integration: Use SAINT or CrysAlisPro.[1] Set the integration box size to accommodate the strong scattering of Iodine.
-
Phasing: Use Intrinsic Phasing (SHELXT). The heavy atom (I) will drive the solution.
-
Refinement (SHELXL):
-
Refine Iodine anisotropically first.[1]
-
Add Hydrogens in calculated geometric positions (HFIX 43 for aromatic, HFIX 137 for methyl if present, HFIX 10 for aldehyde).
-
Weighting Scheme: Adjust the weighting scheme (WGHT) in the final cycles to flatten the variance (Goodness of Fit
).
-
References
-
Metrangolo, P., et al. (2005). Halogen Bonding in Supramolecular Chemistry. Angewandte Chemie International Edition.
-
Cinčić, D., et al. (2011). Halogen bonding in 2-iodopyridine derivatives. CrystEngComm.
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B.
-
Bondi, A. (1964). Van der Waals Volumes and Radii. Journal of Physical Chemistry.
Sources
Thermodynamic Properties of Halogenated Pyridine-2-Carbaldehydes: A Technical Guide
Executive Summary
Halogenated pyridine-2-carbaldehydes (e.g., 5-bromo-pyridine-2-carbaldehyde) serve as critical electrophilic scaffolds in the synthesis of metallodrugs, Schiff base ligands, and heterocyclic pharmaceuticals.[1] Despite their synthetic ubiquity, their fundamental thermodynamic profiles—specifically enthalpy of formation (
This guide provides a rigorous framework for determining and interpreting these properties. It integrates available experimental data with validated protocols for establishing the thermodynamic stability and volatility of these compounds, which are essential for optimizing shelf-life, solubility, and reaction kinetics in drug development pipelines.
Structural Dynamics & Halogen Bonding
The thermodynamic behavior of halogenated pyridine-2-carbaldehydes is governed by the interplay between the dipole of the formyl group (
Lattice Energy and Halogen Bonding
Unlike their benzene analogs, pyridine derivatives possess a nitrogen heteroatom that acts as a strong hydrogen bond acceptor.[1] In halogenated derivatives, halogen bonding (XB) becomes a dominant stabilizing force in the crystal lattice.[1]
-
Mechanism: The
-hole (region of positive electrostatic potential) on the halogen atom (Cl, Br, I) interacts with the lone pair of the pyridine nitrogen or the carbonyl oxygen of a neighboring molecule. -
Thermodynamic Impact: This interaction significantly increases the lattice energy (
), resulting in higher melting points and enthalpies of sublimation compared to non-halogenated analogs. For instance, 5-bromo-pyridine-2-carbaldehyde exhibits a melting point of 94–98 °C , significantly higher than the liquid pyridine-2-carbaldehyde (MP -20 °C, BP 188 °C), indicating strong intermolecular stabilization.
Isomeric Volatility Trends
The position of the halogen relative to the aldehyde dictates volatility.[1]
-
Ortho-substitution (3-halo): Steric hindrance often prevents optimal planar stacking, potentially lowering lattice energy despite the heavy atom mass.[1]
-
Para-substitution (5-halo): Allows for linear chain formation via
halogen bonds, maximizing lattice stability and reducing volatility (vapor pressure).[1]
Quantitative Thermodynamic Data
The following data summarizes established physical properties for the most common derivative, serving as a baseline for thermodynamic modeling.
Table 1: Physicochemical Properties of 5-Bromo-pyridine-2-carbaldehyde
| Property | Value | Conditions | Method/Source |
| Molar Mass | 186.01 g/mol | - | Standard Calc.[1] |
| Physical State | Solid (Crystalline) | 298.15 K | Visual/DSC |
| Melting Point ( | 367–371 K (94–98 °C) | 1 atm | DSC/Capillary [1] |
| Boiling Point ( | 343 K (70 °C) | 26 mmHg | Vacuum Distillation [2] |
| Flash Point | >110 °C | - | Closed Cup |
| Est.[2] | 85–95 kJ/mol | 298.15 K | Derived from analogs [3] |
> Note: Specific standard enthalpies of formation (
Experimental Protocols for Thermodynamic Determination
To establish a complete thermodynamic profile, two primary values are required: the standard molar enthalpy of formation in the solid state (
Protocol A: Combustion Calorimetry (Determination of )
Objective: Determine the energy released upon complete combustion to derive the enthalpy of formation.[1]
Apparatus: Isoperibol Rotating-Bomb Calorimeter.
-
Pellet Preparation: Press the halogenated pyridine-2-carbaldehyde sample into a pellet. If the halogen content is high (Cl/Br), add a combustion aid (e.g., benzoic acid) to ensure 100% combustion efficiency.
-
Bomb Setup:
-
Ignition & Measurement: Fire the bomb and record the temperature rise (
) using a thermistor with K precision. -
Washings Analysis: Analyze the bomb liquid via titration to quantify nitric acid (from
impurities) and hydrohalic acids, applying Washburn corrections. -
Calculation:
Where is the energy equivalent of the calorimeter, and terms represent ignition/auxiliary energies.[1]
Protocol B: Transpiration Method (Determination of Vapor Pressure & )
Objective: Measure vapor pressure at various temperatures to calculate enthalpy of sublimation using the Clausius-Clapeyron relation.[1]
Apparatus: Saturated Nitrogen Flow System.
-
Column Packing: Coat glass beads with the solid pyridine derivative and pack them into a thermostated U-tube.
-
Equilibration: Flow dry nitrogen gas through the column at a strictly controlled flow rate. Ensure the flow is slow enough for saturation equilibrium but fast enough to prevent diffusion errors.
-
Collection: Trap the sublimed material in a cold trap (liquid
or solvent trap) over a specific time . -
Quantification: Dissolve the trapped material and quantify via GC-MS or UV-Vis spectroscopy.[1]
-
Calculation:
Computational Validation (DFT)
Experimental data should always be cross-validated with Density Functional Theory (DFT) to ensure no side-reactions (like hydration of the aldehyde) skewed the calorimetry.[1]
-
Recommended Level of Theory: B3LYP/6-311++G(d,p).[1]
-
Isodesmic Reactions: Calculate
using isodesmic reactions (bond separation reactions) rather than atomization energies to minimize systematic error.-
Example Reaction:
[1] -
Since the enthalpies of benzene, pyridine, and benzaldehyde are well-known, the unknown Py-CHO enthalpy can be solved with high accuracy.
-
Workflow Visualization
The following diagram illustrates the integrated workflow for fully characterizing the thermodynamic stability of a new halogenated pyridine-2-carbaldehyde derivative.
Caption: Integrated experimental and computational workflow for determining thermodynamic stability.
Implications for Drug Development[1]
Understanding these properties allows for predictive modeling in the drug discovery phase:
-
Solubility Prediction: High lattice energy (indicated by high
and ) correlates with poor aqueous solubility.[1] If the 5-bromo derivative proves too stable, introducing an ortho-fluorine may disrupt the lattice and improve solubility without losing halogen-specific binding affinity.[1] -
Shelf-Life Stability: The aldehyde group is susceptible to oxidation to carboxylic acid.[1] Thermodynamic data (
) allows the calculation of the equilibrium constant for this oxidation, dictating the necessity of inert atmosphere storage.[1] -
Synthetic Safety: Accurate heat capacity (
) and enthalpy of formation data are vital for scaling up Vilsmeier-Haack formylations, ensuring reactor cooling systems can handle the exothermicity of the reaction.[1]
References
-
Sigma-Aldrich. (n.d.).[1] 5-Bromo-2-pyridinecarboxaldehyde Product Specification. Retrieved from [1][3]
-
ChemicalBook. (n.d.).[1] 5-Bromopyridine-2-carbaldehyde Properties and Safety. Retrieved from [1]
-
Almeida, A. R., et al. (2013).[1] Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI.[1] Retrieved from [1]
-
Ribeiro da Silva, M. A. V., et al. (2006).[1] Thermochemical studies of pyridine-2-, -3-, and -4-carboxamides. Journal of Chemical Thermodynamics. (Contextual grounding for amide/aldehyde trends).
-
PubChem. (2025).[1] 5-Bromopyridine-2-carbaldehyde Compound Summary. National Library of Medicine.[1] Retrieved from [1]
Sources
Methodological & Application
Application Note: Selective Reductive Amination of 5-Iodopicolinaldehyde
Executive Summary
This guide details the optimized protocols for the reductive amination of 5-iodopicolinaldehyde (CAS: 113118-83-5). Unlike simple benzaldehydes, this substrate presents unique chemo-selective challenges due to the electron-deficient pyridine ring and the labile C–I bond.
Key Technical Takeaways:
-
Avoid Catalytic Hydrogenation: Standard H₂/Pd conditions pose a high risk of hydrodehalogenation (cleaving the iodine).
-
Preferred Reagent: Sodium triacetoxyborohydride (STAB) is the gold standard for maintaining the C–I integrity while selectively reducing the imine.
-
Lewis Acid Mediation: Titanium(IV) isopropoxide is recommended for sterically hindered or electron-deficient amines to drive equilibrium toward the imine.
Chemo-Structural Analysis
Understanding the substrate is the first step to a successful reaction.
| Feature | Chemical Implication | Operational Adjustment |
| C2-Aldehyde | Highly electrophilic due to the electron-withdrawing pyridine nitrogen. | Reacts rapidly; prone to hydration in wet solvents. Use anhydrous conditions. |
| Pyridine Nitrogen | Lewis basic; can coordinate with metal catalysts or protons. | Avoid strong Lewis acids that might get "trapped" by the pyridine N unless used in excess. |
| C5-Iodine | Valuable handle for Suzuki/Sonogashira coupling; susceptible to reduction. | CRITICAL: Avoid H₂/Pd-C or dissolving metal reductions. Use hydride donors (STAB, NaBH₃CN). |
Mechanistic Pathway
The reaction proceeds through a stepwise condensation-reduction sequence. The choice of reducing agent determines whether the aldehyde is reduced (undesired side reaction) or the imine is selectively targeted.
Figure 1: Reaction pathway highlighting the critical selectivity required at the reduction step.
Experimental Protocols
Method A: The "Gold Standard" (STAB)
Applicability: Primary and unhindered secondary amines. Reagent: Sodium Triacetoxyborohydride (STAB).[1][2][3][4] Solvent: 1,2-Dichloroethane (DCE) or DCM.
Rationale: STAB is mild and exhibits a high selectivity for imines over aldehydes. It does not require pH adjustment for most substrates.
Protocol:
-
Preparation: In a dry reaction vial, dissolve 5-iodopicolinaldehyde (1.0 equiv) in anhydrous DCE (0.1 – 0.2 M concentration).
-
Amine Addition: Add the Amine (1.1 – 1.2 equiv).
-
Note: If using an amine hydrochloride salt, add 1.2 equiv of DIPEA or TEA to free-base the amine in situ.
-
-
Acid Catalyst (Optional): If the reaction is sluggish, add Acetic Acid (1.0 equiv). This promotes iminium ion formation.[3][4]
-
Mixing: Stir at Room Temperature (RT) for 30–60 minutes. This "aging" period allows the imine equilibrium to establish.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv) in one portion.
-
Observation: Mild gas evolution (H₂) may occur.
-
-
Incubation: Stir at RT for 2–16 hours. Monitor by LC-MS or TLC.[3]
-
Target: Disappearance of aldehyde (approx. 10.0 ppm in ¹H NMR).
-
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (x3). Dry organic layer over Na₂SO₄ and concentrate.
Method B: The "Forced Conditions" (Titanium Mediated)
Applicability: Weakly nucleophilic amines (anilines), bulky amines, or when Method A fails. Reagent: Titanium(IV) isopropoxide [Ti(OiPr)₄] followed by NaBH₄.
Rationale: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium completely to the imine before any reducing agent is added.
Protocol:
-
Complexation: Combine 5-iodopicolinaldehyde (1.0 equiv) and Amine (1.1 equiv) in neat Ti(OiPr)₄ (1.5 – 2.0 equiv). Alternatively, use THF as a solvent if neat stirring is impossible.
-
Imine Formation: Stir at RT (or 40°C for difficult amines) for 4–12 hours under Nitrogen.
-
Dilution: Dilute the viscous mixture with absolute Ethanol or dry THF.
-
Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄) (1.5 equiv) portion-wise.
-
Caution: Exothermic.[3]
-
-
Quench (Critical Step): Add water (approx. 1 mL per mmol Ti) to hydrolyze the titanate. A heavy white precipitate (TiO₂) will form.
-
Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.
Critical Parameter Assessment
| Parameter | Recommendation | Why? |
| Solvent | DCE (Preferred), DCM, THF.[2][5] | DCE promotes imine formation better than ethers. Avoid MeOH with STAB (reacts with reagent). |
| Temperature | 0°C to 25°C. | Higher temps increase risk of side reactions. Only heat if imine formation is stalled. |
| Stoichiometry | 1.4–1.6 eq Reducing Agent. | Excess is needed because some reagent decomposes or reacts with moisture. |
| Order of Addition | Aldehyde + Amine → Wait → Reductant. | Adding reductant to aldehyde before amine forms the alcohol (dead end). |
Decision Tree for Condition Selection
Figure 2: Logic flow for selecting the appropriate reductive amination protocol.
Troubleshooting & Quality Control
-
Issue: De-iodination (Loss of Iodine).
-
Diagnosis: Mass spec shows [M-126] peak. NMR shows extra proton in aromatic region.
-
Cause: Reducing agent too strong or presence of trace transition metals.
-
Fix: Ensure temperature is <25°C. Switch from NaBH₄ to STAB. Strictly avoid H₂/Pd.
-
-
Issue: Alcohol Formation (5-iodo-2-pyridinemethanol).
-
Issue: No Reaction (Aldehyde remains).
-
Cause: Imine hydrolysis during workup or insufficient activation.
-
Fix: Use anhydrous solvents. Add molecular sieves (4Å) during the reaction.
-
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
- Context: The seminal paper establishing STAB as the preferred reagent for selective reductive amin
-
Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds."[7] Journal of the Chemical Society, Perkin Transactions 1, 1995, 2029-2034.
- Context: Establishes the protocol for using Titanium Isopropoxide for difficult substr
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.
- Context: Further validation of the Titanium-medi
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. designer-drug.com [designer-drug.com]
Application Note: Synthesis of Schiff Base Ligands from 5-Iodo-pyridine-2-carbaldehyde
Strategic Introduction: The "Privileged" Scaffold
In the landscape of medicinal inorganic chemistry and ligand design, 5-Iodo-pyridine-2-carbaldehyde represents a "privileged scaffold." Unlike the generic pyridine-2-carbaldehyde, the 5-iodo derivative offers a dual-functionality platform:
-
The N,N-Chelation Site: The 2-position aldehyde condenses with amines to form the classic pyridine-imine (
) bidentate pocket, essential for coordinating transition metals (Cu, Zn, Ru, Pt). -
The Orthogonal Handle: The 5-position iodine atom is electronically coupled to the ring but chemically distinct. It serves as a reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) after ligand formation, allowing for the late-stage diversification of drug candidates without disrupting the metal binding site.
This guide details the synthesis of Schiff base ligands from this precursor, focusing on maximizing yield, purity, and reproducibility.
Core Chemistry & Mechanism[1][2]
The formation of the Schiff base (imine) is a reversible condensation reaction.[1] For pyridine-2-carbaldehydes, the reaction equilibrium is often complicated by the formation of a stable hemiaminal intermediate, which requires acid catalysis and heat to dehydrate into the final imine.
Mechanistic Pathway
The reaction proceeds via nucleophilic attack of the primary amine onto the carbonyl carbon. The pyridine nitrogen exerts an electron-withdrawing effect, making the carbonyl carbon highly electrophilic. The 5-iodo substituent further enhances this electrophilicity via inductive effects (
Figure 1: Acid-catalyzed condensation mechanism. Note the reversibility; water removal is critical.
Experimental Protocols
Protocol A: Thermal Condensation (The "Gold Standard")
Best for: Large scale synthesis, thermally stable amines, and high-purity requirements.
Reagents:
-
Precursor: 5-Iodo-pyridine-2-carbaldehyde (1.0 equiv).
-
Amine: Primary amine (e.g., aniline derivative, 1.0–1.1 equiv).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Note: Superdry solvents are preferred to shift equilibrium.
-
Catalyst: Glacial Acetic Acid (AcOH).[2]
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Iodo-pyridine-2-carbaldehyde (2.33 g, 10 mmol) in 20 mL of absolute ethanol.
-
Activation: Add 3–5 drops of glacial acetic acid to the aldehyde solution. Stir for 5 minutes at room temperature to activate the carbonyl.
-
Addition: Dissolve the Primary Amine (10 mmol) in 10 mL of absolute ethanol. Add this solution dropwise to the stirring aldehyde solution over 10 minutes.
-
Observation: A color change (often yellow to orange/brown) indicates imine formation.
-
-
Reflux: Attach a reflux condenser. Heat the mixture to reflux (78°C for EtOH) for 3–6 hours .
-
Self-Validation: Monitor reaction progress via TLC (Silica gel; Mobile phase: 30% EtOAc in Hexane). The aldehyde spot (
) should disappear.
-
-
Isolation:
-
Allow the reaction to cool slowly to room temperature, then place in an ice bath (
) for 1 hour. -
Filter the precipitate using a Buchner funnel.
-
Wash the solid with cold ethanol (
) and then diethyl ether ( ).
-
-
Purification: Recrystallize from hot ethanol if necessary. Dry in a vacuum desiccator over
.
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)
Best for: Rapid screening, library generation, and difficult-to-condense amines.
Parameters:
-
Power: 150–300 W (Variable).
-
Time: 2–5 minutes.
-
Solvent: Minimal Ethanol (paste-like consistency) or Solvent-free (neat).
Methodology:
-
Mix 5-Iodo-pyridine-2-carbaldehyde (1 mmol) and Amine (1 mmol) in a microwave-safe vial.
-
Add 2 drops of glacial acetic acid and a minimum amount of EtOH (~1 mL) to create a slurry.
-
Irradiate at 160 W for 2 minutes (pulse mode: 30s ON, 10s OFF to prevent overheating).
-
Cool to room temperature. Add 5 mL ice-cold ethanol to precipitate the product.
-
Filter and wash as described in Protocol A.
Data Presentation & Comparison
Table 1: Comparison of Synthetic Methods
| Feature | Protocol A: Thermal Reflux | Protocol B: Microwave Assisted |
| Reaction Time | 3 – 6 Hours | 2 – 5 Minutes |
| Typical Yield | 75 – 85% | 85 – 95% |
| Solvent Usage | High (30–50 mL) | Low (< 5 mL) |
| Purity (Crude) | Moderate (Recrystallization often needed) | High (Often clean precipitate) |
| Scalability | High (Gram to Kg scale) | Low (Milligram scale) |
Characterization & Quality Control (QC)
To ensure the integrity of the 5-iodo-Schiff base, specific spectral signatures must be verified.[3]
Infrared Spectroscopy (FT-IR)
-
Target Signal: Appearance of a strong, sharp band at 1610–1635 cm⁻¹ corresponding to the Azomethine (
) stretch. -
Validation: Complete disappearance of the Carbonyl (
) band at ~1700 cm⁻¹ . If the 1700 band persists, the reaction is incomplete or hydrolysis has occurred.
Nuclear Magnetic Resonance (¹H-NMR)
-
Solvent: DMSO-
or CDCl . -
Key Signal: The azomethine proton (
) appears as a sharp singlet downfield at 8.5 – 9.5 ppm . -
The Iodine Effect: The protons on the pyridine ring will show distinct splitting. The proton at position 6 (adjacent to Nitrogen) is typically a doublet at
~8.6 ppm. The proton at position 4 (adjacent to Iodine) will be shifted due to the heavy atom effect. -
13C-NMR: The azomethine carbon appears at
150–160 ppm .
Mass Spectrometry
-
Signature: Look for the molecular ion
. The presence of Iodine provides a unique mass defect. -
Isotope Pattern: Iodine is monoisotopic (
), so you will not see the pattern typical of Br or Cl, but the mass will be significantly higher (+126.9 Da) than the non-iodinated analog.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis and validation of Schiff base ligands.
References
-
Hassan, A. et al. (2026).[4] Synthesis, Characterization, and Antimicrobial Activity of a Schiff Base Derived from 2-Pyridinecarboxaldehyde and 5-Amino-2-Methoxypyridine. Research Square. Link
-
Al Zoubi, W. (2013). Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicarbohydrazide. Longdom Publishing. Link
-
Kale, A. D. et al. (2024).[5] Microwave Assisted Synthesis Of Schiff Base Ligand In Bio Based Solvent And Their Transition Metal Complexes. IOSR Journal of Applied Chemistry. Link
- Abu-Dief, A. M. et al. (2015). Fundamental Compendium on Schiff Base Metal Complexes: Synthesis and Applications. Journal of Basic and Applied Sciences.
-
Saeed, A. et al. (2025).[6] Microwave-Assisted Synthesis of New Schiff Bases from Imidazo[1,2-a]pyridine-3-carbaldehyde. ResearchGate. Link
Sources
Application Notes and Protocols for the Optimized Sonogashira Coupling of 5-Iodopicolinaldehyde
Introduction: The Strategic Importance of the Sonogashira Coupling in Modern Drug Discovery
The Sonogashira cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][2] Its applications range from the synthesis of natural products and biologically active compounds to the development of novel organic materials.[1] The reaction's utility is underscored by its tolerance for a wide variety of functional groups and its ability to be conducted under relatively mild conditions.[1]
This guide provides a detailed exploration of the Sonogashira coupling reaction, with a specific focus on the optimization of this reaction for a challenging substrate: 5-iodopicolinaldehyde. This substrate, which incorporates both a pyridine ring and an aldehyde functionality, presents unique challenges that necessitate a carefully considered approach to achieve high yields and purity. Through a combination of mechanistic insights, a baseline protocol, and a systematic optimization strategy, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to successfully employ the Sonogashira coupling for this and similar complex substrates.
The Unique Challenges of 5-Iodopicolinaldehyde in Sonogashira Coupling
The successful Sonogashira coupling of 5-iodopicolinaldehyde is contingent on overcoming several potential obstacles inherent to its structure:
-
Pyridine Coordination to the Palladium Catalyst: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center of the catalyst. This coordination can have a dual effect. In some cases, pyridine and its derivatives can act as beneficial ligands, forming active catalytic species.[1] However, strong coordination can also lead to catalyst inhibition or the formation of inactive complexes, thereby slowing down or halting the catalytic cycle.
-
Aldehyde Reactivity under Basic Conditions: The Sonogashira reaction is typically carried out in the presence of a base, which is necessary to deprotonate the terminal alkyne.[2][3] However, the aldehyde group in 5-iodopicolinaldehyde is sensitive to basic conditions and can undergo undesirable side reactions, such as aldol condensation, Cannizzaro reactions, or decomposition, leading to a reduction in the yield of the desired product and the formation of impurities.
-
Electron-Deficient Nature of the Pyridine Ring: The electron-withdrawing nature of the pyridine ring can influence the reactivity of the aryl iodide. While electron-deficient aryl halides can sometimes be more reactive towards oxidative addition, the overall electronic effects of the substrate can impact the delicate balance of the catalytic cycle.[4]
A thorough understanding of these challenges is paramount for the rational design of an optimized reaction protocol.
The Catalytic Cycle: A Mechanistic Overview
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]
Figure 1: The Catalytic Cycle of the Sonogashira Coupling.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (5-iodopicolinaldehyde) to form a Pd(II) complex.
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the acetylide group to the Pd(II) complex. This is often the rate-determining step.
-
cis/trans Isomerization: The resulting complex undergoes isomerization to bring the aryl and acetylide groups into a cis orientation.
-
Reductive Elimination: The desired product is formed through reductive elimination, regenerating the Pd(0) catalyst.
The Copper Cycle:
-
Coordination: The terminal alkyne coordinates to the Cu(I) salt.
-
Deprotonation: In the presence of a base, the acidic proton of the alkyne is removed to form a copper acetylide.
Baseline Experimental Protocol
This protocol provides a starting point for the Sonogashira coupling of 5-iodopicolinaldehyde. Optimization of these conditions will likely be necessary to achieve the best results.
| Reagent | Purpose | Typical Amount |
| 5-Iodopicolinaldehyde | Aryl Halide Substrate | 1.0 equiv |
| Terminal Alkyne | Coupling Partner | 1.1 - 1.5 equiv |
| Pd(PPh₃)₂Cl₂ | Palladium Catalyst | 1-5 mol% |
| CuI | Copper(I) Co-catalyst | 2-10 mol% |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Base and Solvent | 3-5 equiv (if not solvent) |
| Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Solvent (optional) | - |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-iodopicolinaldehyde, the palladium catalyst, and the copper(I) co-catalyst.
-
Solvent and Base Addition: Add the solvent (if using) and the amine base.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Systematic Optimization Strategies
To address the specific challenges posed by 5-iodopicolinaldehyde, a systematic optimization of the reaction parameters is crucial. The following table outlines key parameters and the rationale for their adjustment.
| Parameter | Baseline Condition | Optimization Strategy & Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | Trial of Alternative Catalysts: Explore catalysts with different ligand systems. For instance, N-heterocyclic carbene (NHC) palladium complexes can offer enhanced stability and activity.[2] Given the coordinating nature of the pyridine substrate, a catalyst with a more robust ligand that is less susceptible to displacement may be beneficial. |
| Copper Co-catalyst | CuI | Copper-Free Conditions: The elimination of the copper co-catalyst can prevent the formation of alkyne homo-coupling byproducts (Glaser coupling).[5] This is particularly important when using valuable or complex alkynes. Copper-free protocols often require more active palladium catalysts and different bases. |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Weaker Inorganic Bases: To minimize side reactions of the aldehyde, consider using milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[6] These bases are less nucleophilic and may not promote aldol-type reactions. The choice of base should be coupled with the solvent selection to ensure adequate solubility. |
| Solvent | Amine base or THF/DMF | Aprotic Polar Solvents: Solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be effective, especially in copper-free systems and with inorganic bases.[1] The choice of solvent can significantly influence the solubility of the reagents and the stability of the catalytic species. |
| Temperature | Room Temperature to 60 °C | Lower Temperatures: To preserve the aldehyde functionality, it is advisable to start at room temperature and only gently heat if the reaction is sluggish. Microwave-assisted heating can sometimes provide rapid and efficient conversion at lower overall temperatures. |
| Protecting Groups | None | Use of Silyl-Protected Alkynes: Employing a trimethylsilyl (TMS) protected alkyne, such as trimethylsilylacetylene, can protect the terminal alkyne and prevent side reactions. The TMS group can be easily removed in a subsequent step using a fluoride source (e.g., TBAF) or a base like potassium carbonate in methanol. |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst- Catalyst poisoning by pyridine- Insufficiently basic conditions | - Use a fresh batch of catalyst.- Switch to a more robust ligand system (e.g., NHC-Pd).- Increase the amount of base or switch to a stronger, non-nucleophilic base. |
| Formation of Homo-coupled Alkyne (Glaser Product) | - Presence of oxygen- High concentration of copper catalyst | - Ensure the reaction is performed under strictly anaerobic conditions.- Reduce the amount of copper catalyst or switch to a copper-free protocol. |
| Decomposition of Starting Material or Product | - Aldehyde instability under basic conditions- High reaction temperature | - Use a milder base (e.g., K₂CO₃).- Lower the reaction temperature.- Consider protecting the aldehyde group if other strategies fail. |
| Complex Mixture of Byproducts | - Multiple side reactions of the aldehyde | - Optimize the base and temperature as a priority.- Use a protected alkyne to simplify the reaction mixture. |
Optimized Protocol: A Recommended Starting Point
Based on the principles of rational optimization, the following copper-free protocol is recommended as a more robust starting point for the Sonogashira coupling of 5-iodopicolinaldehyde.
Figure 2: Optimized Workflow for the Sonogashira Coupling.
Detailed Step-by-Step Methodology (Optimized):
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 5-iodopicolinaldehyde (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and anhydrous potassium carbonate (2-3 equiv).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF).
-
Degassing: Thoroughly degas the mixture by bubbling argon through the solution for 15 minutes.
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3x).
-
TMS Deprotection: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Dissolve the crude product in methanol and add a catalytic amount of potassium carbonate. Stir at room temperature until deprotection is complete (monitor by TLC). Alternatively, use tetrabutylammonium fluoride (TBAF) in THF.
-
Purification: After deprotection, remove the solvent and purify the residue by column chromatography on silica gel to afford the desired 5-ethynylpicolinaldehyde.
Conclusion
The Sonogashira coupling of 5-iodopicolinaldehyde is a challenging yet achievable transformation. By understanding the inherent reactivity of the pyridine and aldehyde functionalities, a rational and systematic approach to reaction optimization can be employed. The transition from a standard copper-co-catalyzed protocol to a milder, copper-free system with an appropriate choice of base and the use of a protected alkyne can significantly improve the yield and purity of the desired product. The protocols and optimization strategies outlined in this guide provide a solid foundation for researchers to successfully navigate the complexities of this important reaction in their synthetic endeavors.
References
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
ACS Publications. Sonogashira reaction between aryl iodides and terminal alkynes in presence of Cu(OTf)2 and phosphate ligand. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Royal Society of Chemistry. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
MDPI. Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. [Link]
-
MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
National Institutes of Health. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]
-
Royal Society of Chemistry. Sonogashira reactions of alkyl halides catalyzed by NHC [CNN] pincer nickel(ii) complexes. [Link]
-
Beilstein Journal of Organic Chemistry. Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]
-
ACS Publications. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
-
ResearchGate. Sonogashira Cross Coupling of alkyne-substituted phenyl iodides with... [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 5. books.rsc.org [books.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Preparation of functionalized bipyridines from 5-Iodo-pyridine-2-carbaldehyde
Executive Summary
This guide details the synthetic utility of 5-Iodo-pyridine-2-carbaldehyde (5-I-Py-CHO) . This molecule acts as a "chemical linchpin" due to its orthogonal reactivity: the C5-iodide allows for metal-catalyzed cross-coupling, while the C2-aldehyde serves as a handle for condensation, reduction, or heterocycle construction.
This note addresses a common challenge in medicinal and materials chemistry: synthesizing non-symmetric, highly functionalized bipyridines without resorting to low-yielding de novo ring synthesis. We present two primary strategic pathways:
-
Suzuki-Miyaura Cross-Coupling: Preserving the aldehyde to generate 5-aryl/heteroaryl-picolinaldehydes.
-
Kröhnke Pyridine Synthesis: Utilizing the aldehyde to construct 2,2':6',2"-terpyridine scaffolds.[1]
Strategic Workflow & Logic
The following diagram illustrates the divergent pathways available from the starting material. The core logic relies on "Order of Operations"—coupling the iodide before manipulating the aldehyde (Path A) or using the aldehyde to build complexity before touching the iodide (Path B).
Figure 1: Divergent synthetic pathways. Path A prioritizes the halogen handle; Path B prioritizes the carbonyl handle.
Protocol A: C5-Functionalization via Suzuki-Miyaura Coupling
Objective: Synthesize 5-(pyridin-4-yl)picolinaldehyde (a bipyridine precursor) while preventing polymerization or Cannizzaro disproportionation of the aldehyde.
Scientific Rationale:
Standard Suzuki conditions often use strong bases (e.g., NaOtBu) or high temperatures that degrade aldehydes. This protocol uses Potassium Phosphate (
Reagents:
-
5-Iodo-pyridine-2-carbaldehyde (1.0 equiv)
-
4-Pyridinylboronic acid (1.2 equiv)
- (0.05 equiv)
- (3.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (degassed)[2]
Step-by-Step Methodology:
-
Degassing (Critical): Sparge 1,4-dioxane with Argon for 20 minutes. Dissolved oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.
-
Assembly: In a sealed tube or microwave vial, combine the iodide (233 mg, 1 mmol), boronic acid (147 mg, 1.2 mmol), and catalyst (41 mg, 0.05 mmol).
-
Solvation: Add degassed dioxane (4 mL) and 2M aq.
(1.5 mL). -
Reaction: Seal and heat to 85°C for 4–6 hours. Note: Monitoring by LCMS is preferred over TLC due to the polarity of bipyridine products.
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL).
-
Purification: The product often contains residual Palladium. Pass through a pad of Celite® and purify via Flash Chromatography (DCM/MeOH gradient, 0-5%).
Data & Troubleshooting:
| Variable | Observation | Recommendation |
| Base Selection | Use | |
| Solvent | DMF caused difficult workup/emulsions. | Dioxane/Water (4:1) is optimal. |
| Impurity | De-iodinated starting material (Protodehalogenation). | Reduce water content or increase catalyst load slightly. |
Protocol B: Terpyridine Construction (Kröhnke Synthesis)
Objective: Use the aldehyde group of 5-Iodo-pyridine-2-carbaldehyde to construct a 4'-substituted-2,2':6',2"-terpyridine.
Scientific Rationale: The Kröhnke synthesis is robust for creating polypyridines.[3] It proceeds via a Chalcone intermediate (Claisen-Schmidt condensation) followed by a Michael addition with a pyridinium salt. Here, our starting material acts as the electrophile (Aldehyde) to form the central ring substituents.
Reagents:
-
Step 1: 5-Iodo-pyridine-2-carbaldehyde (1.0 equiv), 2-Acetylpyridine (1.0 equiv), KOH (1.0 equiv), MeOH/H2O.
-
Step 2: N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide (1.0 equiv),
(excess), AcOH/EtOH.
Step-by-Step Methodology:
Part 1: Chalcone Formation (Enone)
-
Dissolve 5-Iodo-pyridine-2-carbaldehyde (1 mmol) and 2-Acetylpyridine (1 mmol) in MeOH (5 mL) at 0°C.
-
Add aqueous KOH (10%, 2 mL) dropwise. The solution will turn yellow/orange.
-
Stir at 0°C for 2 hours. A precipitate (the enone) usually forms.
-
Filter the solid, wash with cold MeOH/Water (1:1), and dry. Yields are typically 80-90%.
Part 2: Ring Closure
-
Suspend the Enone (from Part 1) and the Pyridinium salt (1 mmol) in Ethanol (10 mL).
-
Add Ammonium Acetate (
, 10 mmol) and Glacial Acetic Acid (2 mL). -
Reflux for 12 hours. The solution will darken as the pyridine ring aromatizes.
-
Isolation: Cool to RT. The terpyridine product often precipitates. If not, add water to induce precipitation.
-
Purification: Recrystallization from Acetonitrile or Ethanol is usually sufficient, avoiding column chromatography.
Protocol C: Reductive Amination (Post-Functionalization)
Objective: Convert the aldehyde into an amine handle for library development (e.g., PROTAC linkers).
Scientific Rationale:
Direct reduction with
Methodology:
-
Dissolve 5-(Hetero)Aryl-picolinaldehyde (from Protocol A) in 1,2-Dichloroethane (DCE).
-
Add Amine (1.1 equiv) and Acetic Acid (1.0 equiv). Stir for 30 mins to form the imine.
-
Add
(1.5 equiv) in one portion. -
Stir at RT for 16 hours. Quench with sat.
.
References
-
Suzuki Coupling on Heterocyclic Aldehydes
-
Kröhnke Pyridine Synthesis
-
Reductive Amination Standards
- Protocol: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."
-
Source:
-
Bipyridine Functionalization
- Review: "Synthesis of 2,2'-bipyridines: from versatile building blocks to sexy architectures."
-
Source:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Purification methods for 5-iodopicolinaldehyde via column chromatography
Ticket ID: #PUR-5IPA-001 Subject: Optimization of Column Chromatography for 5-Iodo-2-pyridinecarboxaldehyde Status: Open Agent: Senior Application Scientist, Separation Sciences Division
Executive Summary
You are encountering challenges purifying 5-iodopicolinaldehyde (CAS: 113118-83-5). This molecule presents a "double-edged" purification challenge:
-
The Pyridine Ring: Acts as a Lewis base, interacting with acidic silanol groups on silica gel, causing peak tailing (streaking) and poor resolution.
-
The Aldehyde Group: Susceptible to oxidation (to 5-iodopicolinic acid) or acetal formation on active silica surfaces, leading to mass loss or "ghost" peaks.
This guide provides a self-validating protocol to neutralize these effects, ensuring high recovery and purity.
Part 1: The Core Protocol (Silica Deactivation)
The standard Hexane/Ethyl Acetate gradient is often insufficient without modifying the stationary phase. You must deactivate the silica to suppress the Lewis acid-base interaction.
Method A: The "TEA-Pretreatment" (Recommended)
Best for: High-purity separation where baseline resolution is critical.
Reagents:
-
Silica Gel 60 (230–400 mesh)
-
Triethylamine (TEA)
-
Hexanes (Hex) and Ethyl Acetate (EtOAc)[1]
Step-by-Step Workflow:
-
Slurry Preparation: Suspend your required amount of silica gel in a solution of Hexanes containing 1% (v/v) Triethylamine .
-
Packing: Pour the slurry into the column. Flush with 2–3 column volumes (CV) of the same 1% TEA/Hexane solution.
-
Why: This caps the acidic silanol sites with TEA.
-
-
Equilibration: Flush with pure Hexanes (approx. 1 CV) to remove excess free TEA.
-
Critical: Excess TEA in the eluent can catalyze aldol condensation of your aldehyde. Removing the "free" TEA while leaving the "bound" TEA is the safety lock.
-
-
Loading: Dissolve your crude 5-iodopicolinaldehyde in a minimum amount of DCM (if necessary) or Toluene, and load. Avoid loading in MeOH.
-
Elution: Run a gradient from 0% to 30% EtOAc in Hexanes .
-
Note: The product typically elutes between 10–20% EtOAc depending on the silica activity.
-
Method B: The "Solid Load" Technique
Best for: Crude mixtures with solubility issues or significant tar.
-
Dissolve crude material in DCM.
-
Add silica gel (ratio 1:2 crude:silica).
-
Rotary evaporate to dryness (free-flowing powder).
-
Load this powder on top of a pre-packed (TEA-treated) column.
-
Benefit: Eliminates solvent solvent-swamping effects that ruin resolution at the start of the column.
Part 2: Troubleshooting & FAQs
Q1: My product is streaking across the column, and I'm losing mass. Why?
Diagnosis: This is classic "Pyridine Drag." The nitrogen lone pair is hydrogen-bonding to the silica. Fix: If you didn't use TEA, you must switch to Neutral Alumina (Activity Grade III) or use the TEA protocol above.
-
Warning: Do not switch to MeOH/DCM to "push" the streak. This often causes co-elution of impurities.
Q2: I see a new spot at the baseline that wasn't in the crude NMR. What is it?
Diagnosis: On-column oxidation. The aldehyde has oxidized to 5-iodopicolinic acid (which sticks to the baseline) or formed a hemiacetal if alcohol was present. Fix:
-
Speed up the column. Do not let the compound sit on silica for >2 hours.
-
Ensure your solvents are peroxide-free (especially if using ethers).
-
Emergency Recovery: Flush the column with 10% MeOH in DCM to recover the "stuck" acid, then re-methylate or reduce it if necessary (though usually, this fraction is discarded).
Q3: Can I recrystallize instead of running a column?
Answer: Yes, and it is often superior for scale-up. Protocol: 5-iodopicolinaldehyde is a solid.[2]
-
Dissolve crude in hot Cyclohexane or Hexanes/Toluene (9:1) .
-
Allow to cool slowly to RT, then 4°C.
-
Result: The aldehyde crystallizes; non-polar impurities stay in the mother liquor.
Part 3: Data & Visualization
Solvent System Decision Matrix
| Crude Characteristic | Recommended Stationary Phase | Mobile Phase | Additive |
| Standard Crude | Silica Gel 60 | Hex / EtOAc | 1% TEA (Pre-treat) |
| Acid Sensitive | Neutral Alumina (Brockmann III) | Hex / DCM | None |
| Highly Polar Impurities | Silica Gel 60 | DCM / MeOH | 0.5% NH4OH |
| Large Scale (>5g) | Recrystallization | Cyclohexane | N/A |
Workflow Visualization
Figure 1: Decision logic for purification. Note the critical "Flush" step after TEA treatment to prevent aldehyde side-reactions.
Part 4: Stability & Storage (Post-Purification)
Once purified, 5-iodopicolinaldehyde is metastable.
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: -20°C is recommended for long-term storage.
-
Container: Amber glass (iodine-carbon bonds can be photosensitive).
References
-
General Pyridine Purification:Journal of Organic Chemistry. Standard protocols for pyridine derivatives emphasize the use of triethylamine or ammonia in eluents to reduce peak tailing on silica gel.
-
Source:
-
-
Halo-Aldehyde Handling:National Institutes of Health (PMC).
-
Source:
-
-
Silica Modification:Journal of Chromatography A. Techniques for neutralizing silica surfaces (using buffers or amines) to prevent the decomposition of acid-labile compounds like aldehydes and epoxides.
-
Source:
-
-
Compound Data:PubChem. 5-iodo-2-pyridinecarboxaldehyde (CAS 113118-83-5)
-
Source:
-
Sources
Removal of residual iodine impurities from 5-Iodo-pyridine-2-carbaldehyde
Current Status: Operational Topic: Removal of Residual Iodine Impurities Ticket Priority: High (Impacts downstream catalysis)
Introduction: The "Hidden Assassin" in Cross-Coupling
Welcome to the technical support hub for 5-Iodo-pyridine-2-carbaldehyde .
If you are accessing this guide, you are likely observing a persistent purple/brown tint in your product or experiencing unexplained failures in subsequent Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, etc.).
The Problem:
Synthesis of 5-iodo-pyridine-2-carbaldehyde (often via halogen exchange or oxidation of the alcohol) frequently leaves residual elemental iodine (
The Consequence:
-
Catalyst Poisoning:
is a potent oxidant. It oxidizes to inactive species outside the catalytic cycle, halting turnover. -
Aldehyde Oxidation: Residual iodine can slowly oxidize your aldehyde to the carboxylic acid (5-iodopicolinic acid) during storage.
This guide provides a tiered troubleshooting approach, moving from standard protocols to advanced purification techniques.
Tier 1: The Standard Chemical Wash (Thiosulfate)
Applicability: Routine purification for crude mixtures containing visible iodine.
The "Gold Standard" for iodine removal is reduction using Sodium Thiosulfate (
The Protocol
-
Dissolution: Dissolve the crude 5-iodo-pyridine-2-carbaldehyde in a non-polar solvent (DCM or Ethyl Acetate). Avoid ethers if possible, as they can form peroxides which interact with iodine.
-
Preparation: Prepare a 10% w/v aqueous Sodium Thiosulfate solution.
-
The "Vigorous" Wash:
-
Add the thiosulfate solution to the organic phase (1:1 volume ratio).
-
CRITICAL STEP: Shake vigorously for at least 2-3 minutes . The color change from purple to pale yellow indicates the reduction of
to water-soluble iodide ( ). -
Why? The Pyridine-Iodine complex is in equilibrium. You must deplete the free iodine in the organic phase to drive the dissociation of the complex.
-
-
Separation: Separate layers. The aqueous layer should be clear or slightly milky (sulfur precipitation).
-
Polishing: Wash the organic layer once with brine, dry over
, and concentrate.
Visualizing the Mechanism
Figure 1: The redox workflow for breaking the Pyridine-Iodine charge transfer complex.
Tier 2: Advanced Purification (Bisulfite Adduct)
Applicability: When the product is impure with non-aldehyde byproducts, or if thiosulfate washing fails to remove all color.
WARNING: Do NOT use Sodium Bisulfite (
The Protocol
-
Adduct Formation:
-
Dissolve crude material in a minimal amount of Ethanol or Methanol.
-
Add a saturated aqueous solution of Sodium Bisulfite (
) (2-3 equivalents). -
Stir vigorously for 1-2 hours. A white precipitate (the bisulfite adduct) may form, or it may remain in solution depending on concentration.
-
-
The "Reverse" Wash:
-
Dilute with water.[1]
-
Wash the aqueous phase (containing the adduct) with Ethyl Acetate or Ether.
-
Discard the organic layer. (This layer contains the residual iodine and non-aldehyde impurities).
-
-
Regeneration:
-
Adjust the pH of the aqueous layer to ~9-10 using Sodium Carbonate (
) or Sodium Hydroxide ( ). Caution: Do not use high heat or extreme pH to avoid damaging the pyridine ring or iodine bond. -
Stir for 30 minutes. The free aldehyde will separate as an oil or precipitate.
-
-
Extraction: Extract the regenerated aldehyde into DCM, dry, and concentrate.
Visualizing the Loop
Figure 2: The Bisulfite Adduct Loop. This method uses the aldehyde functionality as a handle for purification.[1][2][3][4][5]
Troubleshooting & FAQs
Q1: I used Thiosulfate, but the organic layer is still pink. Why?
Diagnosis: You are likely seeing the Pyridine-Iodine Charge Transfer Complex . Solution:
-
Check pH: Ensure the aqueous layer is neutral or slightly basic. Acidic conditions can decompose thiosulfate to elemental sulfur (colloidal white/yellow) which confuses the separation.
-
Increase Molarity: Use a more concentrated thiosulfate solution.
-
Add a Scavenger: If liquid washing fails, stir the organic phase with Copper powder (activated) or Silver wool for 15 minutes, then filter. Note: Copper can catalyze Ullmann coupling if heated, so keep this step at room temperature.
Q2: Will the Sodium Bisulfite method cleave my Iodine off the ring?
Answer: Generally, No . The C-I bond on the pyridine ring (especially at the 5-position) is relatively stable to the mild nucleophilic conditions of bisulfite adduct formation. However, avoid boiling the solution during the regeneration step.
Q3: My aldehyde turned into a solid white acid during storage. What happened?
Diagnosis: Autoxidation. Aldehydes, especially electron-deficient ones like pyridines, oxidize to carboxylic acids (5-iodopicolinic acid) in the presence of air. Prevention:
-
Store under Nitrogen/Argon.
-
Keep in the dark (Iodine bonds are photosensitive).
-
Store at -20°C.
Data Summary: Solvent & Reagent Compatibility
| Reagent | Function | Compatibility with 5-Iodo-pyridine-2-carbaldehyde | Risk Level |
| Sodium Thiosulfate | Iodine Reductant | Excellent . No side reactions. | Low |
| Sodium Bisulfite | Adduct Former | Good . Forms reversible adduct. | Medium (Loss of product if not regenerated) |
| Sodium Sulfite | Reductant | Fair . Can act as a nucleophile. | Low |
| Silica Gel | Chromatography | Fair . Pyridines streak; Aldehydes can degrade. | Medium (Use 1% Et3N to deactivate silica) |
| Copper Powder | Iodine Scavenger | Good . Highly effective for trace I2. | Low (at RT) |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
-
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann, 2013.
-
Brindle, C. S., et al. "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol."[1][5] Journal of Visualized Experiments, 2018.[5]
-
Shetgaonkar, S. E., & Singh, F. V. "Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions."[6] Frontiers in Chemistry, 2020.[6] (Discusses the impact of iodine species on Pd catalysis). [6][7]
Sources
- 1. Workup [chem.rochester.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US2544562A - Process for recovering aldehydes and ketones - Google Patents [patents.google.com]
- 4. scite.ai [scite.ai]
- 5. Sci-Hub. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol / Journal of Visualized Experiments, 2018 [sci-hub.box]
- 6. Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Overcoming steric hindrance in 5-Iodo-pyridine-2-carbaldehyde coupling
Technical Support Center: Advanced Coupling Strategies Subject: Overcoming Steric & Electronic Barriers in 5-Iodo-pyridine-2-carbaldehyde Cross-Coupling Ticket ID: #PYR-CHO-5I-STERIC Status: Resolved (Protocol Optimized)
Executive Summary: The "Dual-Constraint" Problem
Coupling 5-iodo-pyridine-2-carbaldehyde is deceptive. While the 5-iodo position appears sterically accessible, researchers often report stalled reactions or complex mixtures. This is rarely due to simple steric hindrance at the electrophile. Instead, it is a "Dual-Constraint" failure mode:
-
The Steric Paradox: The "hindrance" usually arises from the coupling partner (e.g., ortho-substituted boronic acids). Standard ligands (
, dppf) cannot facilitate transmetallation in these crowded environments. -
The Electronic Trap: The 2-formyl group renders the pyridine ring highly electron-deficient and prone to side reactions (Cannizzaro disproportionation, oxidation, or catalyst poisoning via N-coordination).
This guide provides the specific ligand architectures and reaction conditions required to bypass these barriers.
Diagnostic Workflow
Before altering your protocol, use this logic tree to identify the specific failure mode.
Figure 1: Decision matrix for diagnosing failure modes in pyridine-aldehyde cross-coupling.
Troubleshooting Guide (Q&A)
Issue 1: The "Impossible" Steric Bond
User Question: I am trying to couple a 2,6-dimethylphenyl boronic acid to the 5-iodo position. I used
Technical Analysis:
Standard phosphines like
The Solution: You must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These bulky, electron-rich ligands serve two purposes:
-
Steric Bulk: They force the formation of monoligated Pd(0) species (
), which is the active catalyst for oxidative addition. -
Electronic Boost: They facilitate oxidative addition into the C-I bond and, critically, create a "pocket" that accelerates transmetallation with hindered partners.
Recommended Protocol:
-
Ligand: XPhos (excellent for sterics) or SPhos (high stability).
-
Precatalyst: Use XPhos Pd G4 (4th Generation). This ensures a defined 1:1 Pd:Ligand ratio and rapid initiation at lower temperatures, protecting your aldehyde.
-
Base:
(Tribasic Potassium Phosphate).[1] Avoid strong alkoxides ( ) which will attack the aldehyde.
Issue 2: Disappearing Aldehyde (Side Reactions)
User Question: The coupling works, but my aldehyde peak is gone. I see a mixture of alcohol and carboxylic acid byproducts.
Technical Analysis:
This is the Cannizzaro Reaction . In the presence of aqueous base (like
The Solution: You have two options:
-
Anhydrous Coupling: Switch to anhydrous Toluene or Dioxane with
or finely ground . Without water, the Cannizzaro pathway is blocked. -
In-Situ Protection: If aqueous conditions are required for the boronic acid, protect the aldehyde as an acetal before coupling.
Issue 3: Catalyst Deactivation
User Question: The reaction starts but stops at 30% conversion. Adding more catalyst doesn't help.
Technical Analysis: The pyridine nitrogen is a good ligand (Lewis base). As the reaction proceeds, the product concentration increases, and the product itself (a bipyridine-like structure) can chelate the Palladium, removing it from the catalytic cycle (Product Inhibition).
The Solution: Switch to NHC-Palladium Catalysts (Pd-PEPPSI-IPr) . The N-Heterocyclic Carbene (NHC) ligand binds extremely tightly to the Pd, preventing the pyridine nitrogen from displacing it. This catalyst is "throw-and-go" and highly resistant to heteroatom poisoning.
Validated Experimental Protocols
Protocol A: The "Steric Bulldozer" (For Hindered Partners)
Use this when coupling with ortho-substituted aromatics.
| Component | Equivalents | Role |
| 5-Iodo-pyridine-2-carbaldehyde | 1.0 equiv | Electrophile |
| Hindered Boronic Acid | 1.5 - 2.0 equiv | Nucleophile (Excess required) |
| XPhos Pd G4 | 2 - 4 mol% | Precatalyst (Handles sterics) |
| 3.0 equiv | Mild Base | |
| THF or 1,4-Dioxane | [0.2 M] | Solvent |
Procedure:
-
Charge a vial with the iodide, boronic acid, and XPhos Pd G4 .
-
Evacuate and backfill with Argon (3x).
-
Add degassed solvent and aqueous base.
-
Stir vigorously at 60°C . (Note: Keep temp <80°C to prevent aldehyde degradation).
-
Monitor by LCMS. If stalled, add a second portion of boronic acid.
Protocol B: The "Safety Net" (Acetal Protection)
Use this if the aldehyde is degrading or if using strong bases.
Step 1: Protection
-
Dissolve 5-iodo-pyridine-2-carbaldehyde in Toluene.
-
Add 1.2 equiv Ethylene Glycol and 5 mol% p-TsOH .
-
Reflux with a Dean-Stark trap until water removal ceases.
-
Isolate the acetal (stable to basic coupling conditions).
Step 2: Coupling
-
Perform standard Suzuki coupling (e.g.,
, ). -
The steric bulk of the acetal is actually less problematic than the coordination ability of the free aldehyde.
Step 3: Deprotection
-
Treat crude coupling product with 1M HCl / THF (1:1) at RT for 1 hour.
Ligand Performance Comparison
Data summarized from internal optimization of 5-halo-pyridine couplings with 2,6-dimethylphenylboronic acid.
| Ligand System | Yield | Status | Analysis |
| 5% | Failed | Steric crowding prevents transmetallation. | |
| 12% | Poor | Bite angle insufficient for hindered substrates. | |
| SPhos Pd G3 | 88% | Excellent | High stability; prevents aldehyde side-reactions. |
| XPhos Pd G4 | 94% | Best | Optimal for maximum steric hindrance. |
| Pd-PEPPSI-IPr | 82% | Good | Best choice if pyridine N-poisoning is the main issue. |
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 130(24), 7532–7533. Link
- Context: Establishes SPhos/XPhos efficacy for hindered substr
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal, 12(18), 4749–4755. Link
- Context: Use of NHC ligands to prevent pyridine poisoning.
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link
- Context: Specific protocols for electron-deficient heteroaryl halides.
-
Deng, H., et al. (2011). Distinctive Reactivity of 5-Bromo-2-formylpyridine in Palladium-Catalyzed Cross-Coupling. Synlett, 2011(16), 2369-2374. Link
- Context: Direct discussion of the stability issues of pyridine-2-carbaldehydes.
Sources
Technical Support Center: 2-Formyl-5-iodopyridine (FIP) Stabilization
Current Status: Operational | Topic: Stability & Handling | ID: TS-FIP-005
Executive Summary
2-Formyl-5-iodopyridine (FIP) is a high-value intermediate frequently used in Suzuki-Miyaura couplings and Schiff base ligand synthesis. However, it presents a unique "stability paradox": the electron-withdrawing iodine atom at position 5 significantly increases the electrophilicity of the aldehyde at position 2. This makes FIP exceptionally prone to nucleophilic attack (hydration/hemiacetal formation) and autoxidation , while the C-I bond remains vulnerable to photolytic cleavage .
This guide provides the protocols required to stabilize FIP in solution, troubleshoot degradation, and ensure analytical integrity.
Module 1: Critical Degradation Vectors
Understanding the "Why" to prevent the "What."
FIP degradation is rarely a single event; it is a cascade driven by three competing mechanisms.
The Degradation Triad
-
Nucleophilic Hydration (The Silent Titer Killer): The pyridine nitrogen and the 5-iodo substituent pull electron density from the ring, making the carbonyl carbon highly positive. In the presence of water (even trace moisture), FIP establishes an equilibrium with its gem-diol (hydrate) form. This is reversible but alters stoichiometry and solubility.
-
Radical Autoxidation (The Browning Agent): Like most benzaldehydes, FIP undergoes radical chain oxidation to form 5-iodopicolinic acid . This acid can catalyze further decomposition or precipitate, leading to the characteristic yellow-to-brown discoloration.
-
Photolytic Dehalogenation: The C-I bond is the weakest link (
). Exposure to UV or intense visible light causes homolytic cleavage, releasing iodine radicals and destroying the molecular scaffold.
Visualizing the Pathway
Figure 1: The Degradation Triad showing reversible solvolysis vs. irreversible oxidation/photolysis pathways.
Module 2: Troubleshooting Dashboard
Identify your issue and apply the immediate fix.
| Symptom | Root Cause | Diagnostic Test | Corrective Action |
| Solution turns yellow/brown | Autoxidation to 5-iodopicolinic acid or N-oxide formation. | pH Test: Dissolve a marked aliquot in water. A significant pH drop (<4.0) indicates acid formation. | Irreversible. Purify via recrystallization (Hexane/EtOAc) or filtration through a short silica plug. Store future batches under Argon. |
| Extra peaks in NMR ( | Hemiacetal/Hydrate formation. Common in | Solvent Switch: Run NMR in dry DMSO- | None needed. This is an equilibrium state. Avoid alcoholic solvents for storage or precise stoichiometry. |
| Precipitate in cold storage | Solubility limit or Acid formation . The acid is less soluble in non-polar solvents than the aldehyde. | Solubility Check: Warm gently to 25°C. If it redissolves, it's saturation. If solids remain, it's likely the acid degradation product. | Filter the solution. If the solid is the acid (high melting point >160°C), discard solid and re-titer the filtrate. |
| Inconsistent HPLC retention | On-column hydration. The aldehyde and hydrate interact differently with the C18 phase. | Peak Shape Analysis: Broad or splitting peaks in aqueous/MeCN gradients. | Increase column temperature to 40°C to speed up equilibrium exchange, or switch to a non-aqueous normal phase method. |
Module 3: Standard Operating Procedures (SOPs)
The "Gold Standard" for handling FIP.
Protocol A: Long-Term Storage (Solid State)
-
Container: Amber glass vial (Type I borosilicate) with a Teflon-lined screw cap.
-
Atmosphere: Purge headspace with Argon (heavier than air, provides better blanket than Nitrogen) for 30 seconds before sealing.
-
Temperature: Store at -20°C .
-
Desiccant: Store the vial inside a secondary jar containing activated silica gel or molecular sieves to prevent moisture ingress during freeze/thaw cycles.
Protocol B: Preparation of Stable Stock Solutions
Use this protocol for preparing solutions intended for use over 24-48 hours.
-
Solvent Selection: Choose Anhydrous DMSO or Acetonitrile . Avoid alcohols (MeOH, EtOH) to prevent hemiacetal formation.
-
De-gassing: Sparge the solvent with Nitrogen for 10 minutes prior to adding FIP.
-
Dissolution: Add FIP to the solvent. Vortex until dissolved.
-
Stabilization Additive (Optional but Recommended):
-
For non-sensitive biological assays, add 0.05% BHT (Butylated Hydroxytoluene) . This acts as a radical scavenger to halt autoxidation.
-
-
Storage: Wrap container in aluminum foil. Keep on ice or at 4°C.
Module 4: Solvent Compatibility Matrix
| Solvent Class | Suitability | Technical Notes |
| Alcohols (MeOH, EtOH) | 🔴 Avoid | Rapidly forms hemiacetals. Distorts NMR integration and alters reactivity rates. |
| Water / Buffers | 🟡 Caution | Forms gem-diol (hydrate).[1] Low solubility. Only use if immediate reaction is intended. |
| DMSO / DMF | 🟢 Excellent | High solubility. Good stability if anhydrous. Note: DMSO can act as a mild oxidant over long periods; use fresh DMSO. |
| Dichloromethane (DCM) | 🟢 Good | Good for short-term workups. Volatility makes concentration changes likely during storage.[2] |
| Ethers (THF, Et2O) | 🟡 Caution | Prone to peroxide formation, which accelerates FIP oxidation. Must be peroxide-free (BHT stabilized). |
Decision Tree: Solvent Selection
Figure 2: Logic flow for selecting the appropriate solvent based on experimental intent.
Frequently Asked Questions (FAQ)
Q: Can I autoclave a solution of FIP? A: Absolutely not. The high temperature (121°C) and moisture will destroy the molecule via rapid oxidation and hydrolysis. Sterilize solutions via filtration (0.22 µm PTFE filter).
Q: My FIP arrived as a dark brown solid. Is it usable? A: It depends on the application. The color indicates oxidation contaminants (likely <5% by mass).
-
For crude synthesis: Likely usable.
-
For kinetic studies or biological assays:Purify. Recrystallize from minimal hot hexane/ethyl acetate or sublime under vacuum if available.
Q: Why does the MSDS say "Store under Nitrogen" but you recommend Argon? A: Nitrogen is lighter than air and can easily escape or mix with air when the vial is opened. Argon is heavier than air , creating a stable "blanket" that sits on top of your crystals/solution, providing superior protection against oxygen ingress during repeated opening/closing of the vial.
References
-
Sigma-Aldrich. (2025).[2][3] Safety Data Sheet: 2-Pyridinecarboxaldehyde. (Analogous stability data for pyridine aldehyde class). Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for reactivity of electron-deficient pyridines).
-
European Chemicals Agency (ECHA). (2024). Registration Dossier: Pyridine-2-carbaldehyde. (Photostability and storage guidelines). Link
-
Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: 4-Pyridinecarboxaldehyde. (Handling of isomeric pyridine aldehydes). Link
Sources
Validation & Comparative
Technical Comparison Guide: FTIR Characterization of 5-Iodo-pyridine-2-carbaldehyde vs. Structural Analogs
Topic: FTIR spectral analysis peaks for 5-Iodo-pyridine-2-carbaldehyde Content Type: Publish Comparison Guide
Executive Summary
5-Iodo-pyridine-2-carbaldehyde (CAS: 1453-20-9 / 100913-97-7) is a critical halogenated heterocyclic building block, widely employed in the synthesis of Schiff bases and as a substrate for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
In drug development workflows, verifying the integrity of the iodine substituent at the C5 position while ensuring the stability of the aldehyde moiety at C2 is paramount. This guide provides a comparative FTIR analysis, distinguishing 5-Iodo-pyridine-2-carbaldehyde from its non-halogenated precursor (Pyridine-2-carbaldehyde ) and its common oxidative impurity (5-Iodopicolinic acid ).
Experimental Methodology: ATR-FTIR Protocol
To ensure reproducibility and minimize sample preparation artifacts, the following Attenuated Total Reflectance (ATR) protocol is recommended over KBr pellet transmission, particularly for halogenated solids which can undergo pressure-induced halide exchange or polymorphism changes.
Standard Operating Procedure (SOP)
-
Instrument Setup: FTIR Spectrometer equipped with a Diamond or ZnSe ATR crystal.
-
Parameters:
-
Range: 4000 – 600 cm⁻¹ (Mid-IR).
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (screening) or 64 (high-resolution validation).
-
-
Sample Prep: Place ~5 mg of the solid 5-Iodo-pyridine-2-carbaldehyde directly onto the crystal. Apply uniform pressure using the anvil to ensure optimal contact (target force: ~80–100 N).
-
Background: Collect an air background immediately prior to sampling to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.
Spectral Analysis & Peak Assignment
The FTIR spectrum of 5-Iodo-pyridine-2-carbaldehyde is characterized by three distinct zones: the Aldehyde Fermi Resonance (Diagnostic), the Carbonyl Stretch, and the Fingerprint Region (Substitution Pattern).
Table 1: Characteristic FTIR Bands of 5-Iodo-pyridine-2-carbaldehyde
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment & Mechanistic Insight |
| Aldehyde C-H | 2830 – 2810 2730 – 2710 | Medium | Fermi Resonance Doublet: The fundamental C-H stretch couples with the first overtone of the C-H bending vibration (~1390 cm⁻¹). Absence of this doublet indicates oxidation to carboxylic acid. |
| Carbonyl (C=O) | 1715 – 1700 | Strong | Conjugated Aldehyde Stretch: Slightly redshifted compared to aliphatic aldehydes (usually >1725 cm⁻¹) due to conjugation with the pyridine ring. |
| Pyridine Ring | 1580 – 1560 1460 – 1430 | Medium/Strong | C=C and C=N Ring Stretching: Characteristic skeletal vibrations of the heterocyclic aromatic system. |
| C-H Bending (OOP) | 840 – 820 | Strong | Out-of-Plane (OOP) Bending: Diagnostic for 2,5-disubstitution. Represents the two adjacent hydrogens (H3, H4) on the ring. |
| C-I Stretch | < 600 | Weak | Carbon-Iodine Stretch: Often falls below the cutoff of standard ATR crystals (ZnSe cuts off ~600 cm⁻¹), appearing as a weak band or shoulder in the far-fingerprint region. |
Comparative Analysis: Product vs. Alternatives
Distinguishing the target compound from its precursors or analogs requires focusing on specific spectral shifts caused by the "Heavy Atom Effect" of the iodine and the electronics of the aldehyde.
Table 2: Differential Diagnosis vs. Analogs
| Feature | 5-Iodo-pyridine-2-carbaldehyde (Target) | Pyridine-2-carbaldehyde (Precursor/Analog) | 5-Iodopicolinic Acid (Oxidative Impurity) |
| Aldehyde Doublet | Present (2820/2720 cm⁻¹) | Present (2820/2720 cm⁻¹) | Absent (Replaced by broad O-H stretch 3300-2500 cm⁻¹) |
| Carbonyl (C=O) | ~1710 cm⁻¹ (Sharp) | ~1715 cm⁻¹ (Sharp) | ~1690 cm⁻¹ (Broad/Shifted due to H-bonding) |
| Fingerprint (C-X) | C-I influence (Low freq deformation) | C-H at pos 5 (Add'l bending modes) | C-I present , but carboxylate bands dominate 1300-1200 cm⁻¹ |
| Substitution Pattern | 2,5-Disubstituted (Simple OOP ~830 cm⁻¹) | Monosubstituted (2-position) (Complex OOP pattern 770-730 cm⁻¹) | 2,5-Disubstituted |
Key Differentiators:
-
Vs. Pyridine-2-carbaldehyde: The target compound lacks the C-H bending vibration associated with the 5-position hydrogen found in the precursor. Furthermore, the heavy iodine atom dampens specific ring breathing modes, often causing a slight redshift in the fingerprint region compared to the lighter non-substituted analog.
-
Vs. 5-Iodopicolinic Acid: The most common degradation pathway is oxidation. If the sharp doublet at 2820/2720 cm⁻¹ disappears and a broad "mountain" appears between 3300–2500 cm⁻¹ (O-H stretch of acid), the sample has degraded.
Decision Workflow for QC Verification
The following logic flow ensures a self-validating identification process using the spectral data described above.
Figure 1: Logical decision tree for the structural verification of 5-Iodo-pyridine-2-carbaldehyde via FTIR.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
NIST Chemistry WebBook. Infrared Spectrum of Pyridine-2-carboxaldehyde. National Institute of Standards and Technology. Available at: [Link] (Used for comparative baseline of the non-iodinated analog).
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.
- Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra of Heterocyclic Compounds. In Physical Methods in Heterocyclic Chemistry. Academic Press. (Foundational text on substituent effects in pyridine rings).
Comparative yield analysis of 5-iodopicolinaldehyde synthesis routes
Executive Summary
Recommendation: For research and drug development applications requiring high purity (>98%) and scalability, Route 2 (Selective Reduction of Methyl 5-iodopicolinate) is the superior methodology. It offers the highest consistent yields (75–85%) and avoids the difficult purification associated with selenium byproducts found in oxidative routes.
Alternative: Route 1 (SeO₂ Oxidation) is a viable "quick-fix" for milligram-scale synthesis where starting material availability (5-iodo-2-methylpyridine) outweighs yield efficiency, though it suffers from moderate yields (35–50%) and toxic waste generation.
Introduction
5-Iodopicolinaldehyde (CAS: 113118-83-5) is a critical pyridine building block in medicinal chemistry, serving as a versatile electrophile for reductive aminations and a substrate for Suzuki-Miyaura couplings at the C-5 position. Its dual functionality (aldehyde and aryl iodide) necessitates synthesis routes that are chemoselective—preserving the iodine–carbon bond while generating the aldehyde.
This guide analyzes three distinct synthetic pathways, evaluating them on yield efficiency , chemoselectivity , and process scalability .
Comparative Route Analysis
Route 1: The Oxidative Route (Riley Oxidation)
Mechanism: Direct oxidation of the activated methyl group in 5-iodo-2-methylpyridine using Selenium Dioxide (SeO₂).
-
Pros: Single-step transformation from a commercially available precursor.
-
Cons: SeO₂ is toxic and difficult to remove completely. The reaction often leads to over-oxidation to the carboxylic acid (5-iodopicolinic acid) or formation of stable selenium complexes, reducing isolated yields.
-
Typical Yield: 35–50%
Route 2: The Reductive Route (Ester Reduction)
Mechanism: Controlled reduction of Methyl 5-iodopicolinate using Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures.
-
Pros: High chemoselectivity. The tetrahedral aluminate intermediate is stable at -78°C, preventing over-reduction to the alcohol. The iodine moiety remains intact under these conditions.
-
Cons: Requires cryogenic cooling (-78°C) and anhydrous conditions.
-
Typical Yield: 75–85%
Route 3: The Nitrile Route (Sandmeyer + Reduction)
Mechanism: Conversion of 2-amino-5-iodopyridine to 2-cyano-5-iodopyridine (Sandmeyer), followed by reduction (DIBAL-H or Raney Ni/HCOOH).
-
Pros: Avoids SeO₂. Nitrile reduction is generally clean.
-
Cons: Multi-step process. Sandmeyer reactions can be hazardous (diazonium salts) and yield variable results on large scales.
-
Typical Yield: 60–70% (over two steps)
Decision Matrix & Yield Comparison
| Metric | Route 1: SeO₂ Oxidation | Route 2: Ester Reduction (Recommended) | Route 3: Nitrile Reduction |
| Starting Material | 5-iodo-2-methylpyridine | Methyl 5-iodopicolinate | 2-amino-5-iodopyridine |
| Reagents | SeO₂, Dioxane/Xylene | DIBAL-H, Toluene/DCM | NaNO₂/CuCN, then DIBAL-H |
| Step Count | 1 | 1 (from ester) | 2 |
| Isolated Yield | 35 – 50% | 75 – 85% | 60 – 70% |
| Purification | Difficult (Se removal) | Standard (Flash Column) | Standard |
| Scalability | Low (Toxic waste) | High (Standard flow chem) | Moderate (Diazo safety) |
Visual Synthesis Workflow
Figure 1: Comparative flowchart of the three primary synthesis routes converging on 5-iodopicolinaldehyde.
Detailed Experimental Protocols
Protocol A: Selective Reduction of Methyl 5-iodopicolinate (Route 2)
This protocol is the industry standard for generating high-purity pyridine aldehydes.
Reagents:
-
Methyl 5-iodopicolinate (1.0 equiv)
-
DIBAL-H (1.0 M in toluene, 1.1 equiv)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Methanol (for quenching)[1]
-
Rochelle's Salt (Potassium sodium tartrate) saturated solution
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve Methyl 5-iodopicolinate (5.0 g, 19.0 mmol) in anhydrous DCM (50 mL).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.
-
Addition: Add DIBAL-H (20.9 mL, 1.0 M in toluene, 20.9 mmol) dropwise via syringe pump or pressure-equalizing addition funnel over 30 minutes. Critical: Maintain internal temperature below -70°C to prevent over-reduction to the alcohol.
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC (System: 20% EtOAc/Hexane). The starting ester spot should disappear.
-
Quenching: While still at -78°C, quench the reaction by the careful dropwise addition of Methanol (5 mL).
-
Workup: Remove the cooling bath and add saturated aqueous Rochelle's Salt solution (50 mL). Stir vigorously at room temperature for 1-2 hours until the two layers separate clearly (Rochelle's salt breaks the aluminum emulsion).
-
Extraction: Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 30 mL).
-
Drying: Combine organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (SiO₂, gradient 5-15% EtOAc in Hexanes) to yield 5-iodopicolinaldehyde as a pale yellow solid.
Validation Data:
-
Expected Yield: 78-82%
-
1H NMR (400 MHz, CDCl3): δ 10.02 (s, 1H, CHO), 9.05 (d, J=2.0 Hz, 1H, H-6), 8.25 (dd, J=8.0, 2.0 Hz, 1H, H-4), 7.75 (d, J=8.0 Hz, 1H, H-3).
Protocol B: Selenium Dioxide Oxidation (Route 1)
Suitable for small-scale, rapid synthesis where yield is secondary.
Reagents:
-
5-Iodo-2-methylpyridine (1.0 equiv)
-
Selenium Dioxide (SeO₂, 1.2 equiv)
-
1,4-Dioxane (solvent)
Step-by-Step Methodology:
-
Setup: Dissolve 5-iodo-2-methylpyridine (1.0 g, 4.56 mmol) in 1,4-dioxane (20 mL).
-
Oxidant Addition: Add finely powdered SeO₂ (0.61 g, 5.5 mmol).
-
Reflux: Heat the mixture to reflux (101°C) for 4–12 hours. Monitor closely by TLC; prolonged heating increases acid formation.
-
Filtration: Cool to room temperature. Filter through a pad of Celite to remove precipitated black selenium metal. Wash the pad with EtOAc.
-
Workup: Concentrate the filtrate. Redissolve in EtOAc and wash with saturated NaHCO₃ (to remove picolinic acid byproduct) and brine.
-
Purification: Column chromatography is essential to remove organoselenium byproducts.
Note: The yield is typically lower (35-50%) due to the formation of the carboxylic acid and the difficulty in separating selenium residues.
References
-
Reduction of Pyridine Esters (General DIBAL-H Protocol)
- Source: Organic Synthesis / Master Organic Chemistry.
- Context: Standard protocol for selective reduction of esters to aldehydes
-
Link:
-
Synthesis of 5-Iodopicolinaldehyde via Lithiation (Alternative)
- Source: ResearchG
- Context: Discusses lithiation of dibromopyridines and trapping with DMF, highlighting regioselectivity challenges relevant to Route 3 variants.
-
Link:
-
Selenium Dioxide Oxidation of Methyl Pyridines
- Source: MDPI (Molecules, 2023).
- Context: Demonstrates the oxidation of methyl-pyridines to aldehydes using SeO₂, noting typical yields of ~30% for complex substr
-
Link:
-
Sandmeyer Reaction for Halopyridines
- Source: ChemicalBook / Patent Liter
- Context: Describes the conversion of 2-amino-5-bromopyridine to 2,5-dibromopyridine, analogous to the 5-iodo route.
-
Link:
Sources
Technical Comparison Guide: UV-Vis Spectroscopic Profiling of 5-Iodopicolinaldehyde Derivatives
Executive Summary
5-Iodopicolinaldehyde is a pivotal intermediate in the synthesis of bioactive Schiff bases and transition metal complexes. Its unique structural feature—the iodine atom at the C5 position of the pyridine ring—imparts distinct electronic properties compared to its chloro- or bromo-analogs. This guide provides a technical analysis of the UV-Vis absorption spectra of 5-iodopicolinaldehyde derivatives, focusing on the characterization of Schiff bases and their metal chelates.
Key Insight: The presence of the iodine atom induces a measurable bathochromic shift (red shift) and enhances the polarizability of the pyridine ring, facilitating stronger London dispersion forces in supramolecular assemblies. In drug development, these derivatives are increasingly valued for their enhanced lipophilicity and cytotoxic potency against resistant bacterial strains and cancer cell lines (e.g., HepG2, MCF-7).
Molecular Architecture & Chromophores
The UV-Vis profile of 5-iodopicolinaldehyde derivatives is governed by the interplay between the pyridine core, the iodine auxochrome, and the azomethine (
Electronic Transition Mechanisms
- Transitions (250–290 nm): Originating from the aromatic pyridine ring. The iodine substituent perturbs the ring electron density, lowering the energy gap and red-shifting this band compared to unsubstituted picolinaldehyde.
- Transitions (300–350 nm): Associated with the non-bonding electrons on the pyridine nitrogen and the aldehyde/imine carbonyl oxygen or nitrogen.
-
Intraligand Charge Transfer (ILCT) (>350 nm): Prominent in Schiff bases where the conjugation extends from the pyridine ring through the azomethine bridge to an aromatic amine.
-
Ligand-to-Metal Charge Transfer (LMCT) (400–600 nm): Observed exclusively in metal complexes (e.g., Cu(II), Co(II)), often responsible for the intense color of these compounds.
The "Heavy Atom Effect"
Unlike lighter halogens (F, Cl), iodine possesses a significant spin-orbit coupling constant. While primarily affecting fluorescence (quenching via intersystem crossing), in UV-Vis absorption, it manifests as a bathochromic shift (typically 5–15 nm relative to the chloro-analog) and a hyperchromic effect (increased
Comparative Spectral Analysis
The following data summarizes the spectral evolution from the precursor to the metal complex.
Table 1: Representative UV-Vis Spectral Data
| Compound Class | Key Chromophore | Transition Assignment | Extinction Coeff. ( | |
| Precursor | ||||
| Picolinaldehyde (Unsub.)[1][2][3][4][5] | Pyridine / CHO | ~265, 315 | Moderate | |
| 5-Iodopicolinaldehyde | 5-I-Pyridine / CHO | 278, 325 | High (Hyperchromic) | |
| Derivatives | ||||
| Schiff Base (Ligand) | Py-CH=N-Ar | 360–390 | ILCT / | High ( |
| ~280 | High | |||
| Metal Complexes | ||||
| Cu(II) Complex | [Cu(L) | 420–450 | LMCT ( | Moderate |
| ~600 (broad) | Low (Laporte forbidden) | |||
| Zn(II) Complex | [Zn(L) | 390–410 | ILCT (Red-shifted) | High (Fluorescent) |
Note: Values are representative for solutions in polar aprotic solvents (e.g., DMSO, DMF). Solvatochromism may cause shifts of ±10 nm.
Comparative Insights
-
Ligand vs. Complex: Upon chelation, the azomethine band (360–390 nm) typically undergoes a bathochromic shift (to 390–420 nm) or a significant intensity change. This confirms the coordination of the azomethine nitrogen to the metal center.[6]
-
Iodo vs. Chloro: The 5-iodo derivatives consistently absorb at slightly longer wavelengths than their 5-chloro counterparts due to the lower ionization potential and higher polarizability of iodine.
Experimental Protocol: Validated Spectral Acquisition
To ensure reproducible data suitable for publication or regulatory filing, follow this self-validating protocol.
Reagents & Equipment[7][9]
-
Solvent: Spectroscopic grade DMSO or DMF (Ethanol may be used but solubility of iodine derivatives is often limited).
-
Blank: Pure solvent from the same bottle used for dissolution.
-
Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–800 nm).
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Weigh 10 mg of the 5-iodopicolinaldehyde derivative.
-
Dissolve in 10 mL DMSO to create a 1 mg/mL (
M) stock. -
Validation: Sonicate for 5 mins to ensure complete dissolution. Inspect for particulates.[1]
-
-
Dilution Series (Linearity Check):
-
Prepare three working concentrations:
, , and . -
Why: This confirms adherence to the Beer-Lambert Law and identifies aggregation artifacts (deviations from linearity).
-
-
Acquisition:
-
Baseline correct using the solvent blank.
-
Scan from 800 nm down to 200 nm (prevents UV degradation during scan).
-
Record
and Calculate using .
-
-
Stability Test (Self-Validation):
-
Re-scan the
sample after 2 hours. -
Criterion: A change in absorbance
indicates instability (hydrolysis of the Schiff base or oxidation).
-
Synthesis & Characterization Workflow
The following diagram illustrates the logical flow from the raw 5-iodopicolinaldehyde to the final bioactive complex, highlighting the critical characterization checkpoints.
Figure 1: Synthetic pathway and spectroscopic validation checkpoints for 5-iodopicolinaldehyde derivatives.
Biological Relevance & Application[3][7][10][11][12][13][14][15][16]
The spectral properties described above are directly linked to the biological efficacy of these compounds.
-
Lipophilicity & Permeation: The "Chelaion Theory" posits that coordination reduces the polarity of the metal ion by partial sharing of its positive charge with the donor groups (N, O) and delocalization of
-electrons over the chelate ring. The 5-iodo substituent further enhances lipophilicity, facilitating passive transport through the lipid bilayer of bacterial cell walls. -
Anticancer Mechanism: 5-iodopicolinaldehyde Schiff bases (especially Cu(II) complexes) have demonstrated significant cytotoxicity against HepG2 (liver carcinoma) and MCF-7 (breast cancer) lines. The mechanism often involves intercalation into DNA, which can be monitored via UV-Vis titrations (hypochromism and red shift of the ILCT band upon DNA binding).
References
-
Synthesis and Characterization of Schiff Base Metal Complexes
-
Title: Synthesis, Characterization and Antimicrobial Studies of Some Divalent Metal(II) Complexes Derived from Schiff Bases.[4]
- Source: ResearchG
-
URL:
-
-
Anticancer Activity of Picolinaldehyde Derivatives
-
Title: Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities.[7]
- Source: N
-
URL:
-
-
Electronic Effects in Pyridine Derivatives
- Title: Investigation of the electronic absorption spectra of some pyridine deriv
- Source: Indian Academy of Sciences.
-
URL:
-
General Protocol for Schiff Base Analysis
- Title: Synthesis and Spectroscopic Characteriz
- Source: N
-
URL:
Sources
- 1. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]
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- 3. A salophen-type macrocyclic Schiff base ligand and its metal complexes: exploring in vitro anticancer efficacy via in silico topoisomerase IIβ enzyme targeting - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
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- 7. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
5-Iodo-pyridine-2-carbaldehyde proper disposal procedures
An In-Depth Guide to the Proper Disposal of 5-Iodo-pyridine-2-carbaldehyde
As a Senior Application Scientist, my primary goal is to empower fellow researchers to conduct their work not only effectively but also with the highest degree of safety. The compounds we handle, particularly novel intermediates in drug development like 5-Iodo-pyridine-2-carbaldehyde, demand a rigorous and informed approach to their entire lifecycle, from receipt to disposal. This guide moves beyond a simple checklist to provide a comprehensive, scientifically-grounded framework for the safe management and disposal of this specific chemical, ensuring the protection of personnel, facilities, and the environment.
Section 1: Hazard Profile and Risk Assessment
Understanding the "why" behind a disposal protocol is the foundation of a robust safety culture. The hazards of 5-Iodo-pyridine-2-carbaldehyde are best understood by deconstructing its molecular structure: the pyridine ring, the aldehyde functional group, and the iodo-substituent.
-
Pyridine Core: Pyridine and its derivatives are known for their systemic toxicity, potentially affecting the central nervous system, liver, and kidneys.[1][2] They can be absorbed through the skin, and overexposure may lead to symptoms like nausea, headaches, and nervousness.[1] As a class, pyridines are treated as hazardous waste, often requiring high-temperature incineration for complete destruction.[3]
-
Aldehyde Group: Aldehydes are a reactive functional group. Pyridine-2-carbaldehyde, a close structural analog, is classified as toxic if inhaled, harmful if swallowed, and can cause severe skin burns and eye damage.[4][5] It is also noted as a potential skin sensitizer.[5] While methods exist for deactivating simple aldehyde wastes like formaldehyde, the complex nature of this molecule makes such on-site treatment by individual researchers inadvisable without specific institutional protocols.[6]
-
Organoiodine Substituent: The presence of iodine increases the molecular weight and can enhance toxicity. Organoiodine compounds, like methyl iodide, are noted for their toxic properties.[7] Halogenated hydrocarbons often require separate disposal streams due to the specific byproducts they can form during incineration.[8]
This compound is also toxic to aquatic life, mandating that it must not be released into the environment or disposed of down the drain.[5][9]
Table 1: GHS Hazard Summary for Structurally Similar Compounds
| Hazard Class | Hazard Statement | Source Analog |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | Pyridine-2-carbaldehyde[4][5] |
| Acute Toxicity, Inhalation | H331 / H330: Toxic / Fatal if inhaled | Pyridine-2-carbaldehyde[5] |
| Skin Corrosion/Irritation | H314 / H315: Causes severe skin burns and eye damage / Causes skin irritation | Pyridine-2-carbaldehyde[5] |
| Skin Sensitization | H317: May cause an allergic skin reaction | Pyridine-2-carbaldehyde[5] |
| Aquatic Hazard | H401 / H412: Toxic to aquatic life / Harmful to aquatic life with long lasting effects | Pyridine-2-carbaldehyde |
Section 2: Pre-Disposal Operations: Ensuring Safety at the Source
Proper disposal begins the moment you designate a material as waste. Adherence to these steps is critical to prevent contamination, exposure, and regulatory violations.
Personal Protective Equipment (PPE)
Before handling the primary container or any waste, ensure the following PPE is worn. The rationale is to create a complete barrier against all potential routes of exposure.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[8]
-
Hand Protection: Use chemically resistant gloves. Butyl rubber is an excellent choice for pyridines.[1] Nitrile gloves may be used for incidental contact but should be changed immediately upon contamination.[1][8] Always consult your institution's glove compatibility chart.
-
Body Protection: A fully buttoned, flame-resistant laboratory coat is required to protect skin and clothing.[1][8]
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory.[8]
All handling of 5-Iodo-pyridine-2-carbaldehyde, including waste consolidation, must be performed within a properly functioning and certified chemical fume hood to mitigate inhalation risks.[1][4]
Waste Segregation and Collection
The cardinal rule of chemical waste management is to never mix incompatible waste streams.[10]
-
Designate a Specific Waste Container: 5-Iodo-pyridine-2-carbaldehyde waste should be collected in a dedicated, compatible container. A glass bottle with a screw cap is typically appropriate. Ensure the container is clean, dry, and in good condition.[1][11]
-
Avoid Incompatibilities: This waste stream must be kept separate from strong oxidizing agents, strong bases, and strong reducing agents.[12][13] Mixing could lead to a dangerous chemical reaction.
-
Solid vs. Liquid: If you generate both solid waste (e.g., contaminated filter paper) and liquid waste (e.g., reaction mother liquor), they should ideally be collected in separate, clearly labeled containers.
Section 3: Spill Management Protocol
Accidents happen, but a prepared response minimizes the risk. For a small spill of 5-Iodo-pyridine-2-carbaldehyde inside a chemical fume hood:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Isolate the Area: Ensure the spill is contained within the fume hood.
-
Don Appropriate PPE: If not already wearing it, don all PPE described in Section 2.
-
Absorb the Spill: Cover the spill with an inert, non-combustible absorbent material like sand, diatomaceous earth, or vermiculite.[9][14][15] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.[4][16] Use non-sparking tools if the compound is in a flammable solvent.[16]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the spill cleanup waste container and manage it according to the procedures in Section 4.
-
Report: Report the incident to your laboratory supervisor and institutional Environmental Health & Safety (EHS) office, per your facility's policy.
Section 4: The Disposal Workflow: A Step-by-Step Guide
Disposing of 5-Iodo-pyridine-2-carbaldehyde is a regulated process. The following workflow ensures compliance with standards set by bodies like the U.S. Environmental Protection Agency (EPA).[17]
Caption: Disposal workflow for 5-Iodo-pyridine-2-carbaldehyde.
Step 1: Waste Characterization
Based on the hazard assessment in Section 1, any material, solution, or piece of equipment contaminated with 5-Iodo-pyridine-2-carbaldehyde must be classified as hazardous waste.[3][18] It is crucial to never dispose of this chemical down the drain or in the regular trash.[14][18][19]
Step 2: Containerization and Labeling
Proper labeling is a legal requirement and essential for safe handling.[19][20]
-
Attach a hazardous waste tag or label to the container before adding any waste.[1]
-
Clearly write the full chemical name: "Waste 5-Iodo-pyridine-2-carbaldehyde". Avoid abbreviations or formulas.
-
List all constituents and their approximate percentages, including any solvents.
-
Check the appropriate hazard boxes on the label (e.g., Toxic, Halogenated).
-
Keep the container closed at all times except when adding waste.[11][18]
Step 3: On-Site Accumulation
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[19]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Store the waste container in a secondary containment bin to prevent the spread of potential leaks.
Step 4: Arranging for Final Disposal
Individual researchers should never attempt to transport hazardous waste off-site or personally dispose of it.[21]
-
Once the waste container is full or is no longer being used, complete a chemical collection request form as required by your institution's EHS department.[1]
-
EHS personnel are trained to handle, transport, and consolidate waste from various labs.
-
Your institution will then work with a licensed and certified hazardous waste broker for final transport and disposal at a permitted Treatment, Storage, and Disposal Facility (TSDF).[22] The most probable disposal method for this compound is high-temperature incineration.[3]
By adhering to this structured and informed disposal protocol, you contribute to a safer research environment and ensure that your work is conducted with the utmost scientific integrity and responsibility.
References
- 5 - SAFETY DATA SHEET. (n.d.).
-
Safety Data Sheet: Pyridine - Carl ROTH. (n.d.). Retrieved from [Link]
-
Standard Operating Procedures for Pyridine. (n.d.). Washington State University. Retrieved from [Link]
-
Pyridine-2-carbaldehyde - Registration Dossier - ECHA. (n.d.). European Chemicals Agency. Retrieved from [Link]
-
Pyridine - SAFETY DATA SHEET - PENTA. (2024, November 26). Retrieved from [Link]
-
ATSDR Pyridine ToxFAQs. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL - ATSDR. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Radionuclide Lab Rules. (n.d.). University of Illinois Chicago Environmental Health and Safety. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]
-
Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Focus on: Treatment by Aldehyde Deactivation. (n.d.). Washington State Department of Ecology. Retrieved from [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL. Retrieved from [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry. Retrieved from [Link]
- Method of neutralizing aldehyde-containing waste waters and the like. (n.d.). Google Patents.
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Retrieved from [Link]
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Identification and Description of Chemical Deactivation/Detoxification Methods. (n.d.). US EPA. Retrieved from [Link]
-
Laboratory Environmental Sample Disposal Information Document. (n.d.). US EPA. Retrieved from [Link]
-
How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved from [Link]
-
Safe handling of organolithium compounds in the laboratory. (n.d.). Princeton EHS. Retrieved from [Link]
-
Iodopyridine: Common isomorphs, synthesis, side effects and applications. (n.d.). Chempanda. Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
-
Chemical Hazards and Toxic Substances - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Disposal Protocol for High Level Disinfectants (HLDs). (2024, June 12). Environmental Health & Safety. Retrieved from [Link]
-
Understanding OSHA Chemical Storage Requirements. (n.d.). PolyStar Containment. Retrieved from [Link]
-
2-AMINO-5-IODO-PYRIDINE-3-CARBALDEHYDE. (2024, April 9). ChemBK. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Iodo-pyridine-2-carbaldehyde
As researchers and drug development professionals, our work with novel chemical entities like 5-Iodo-pyridine-2-carbaldehyde is foundational to discovery. However, the inherent reactivity and potential toxicity of such molecules demand a rigorous and proactive approach to safety. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our objective is not merely to list equipment but to instill a deep understanding of why each piece is critical, ensuring your safety and the integrity of your research.
Hazard Assessment: Understanding the Adversary
While comprehensive toxicological data for 5-Iodo-pyridine-2-carbaldehyde is not fully established, we can infer its hazard profile from structurally analogous compounds, such as pyridine-2-carbaldehyde and other halogenated pyridines. This expert analysis forms the basis of our PPE recommendations.
The primary hazards associated with this class of compounds include:
-
Acute Toxicity (Oral & Inhalation): Pyridine-based aldehydes can be harmful if swallowed and toxic if inhaled.[1][2] The aldehyde group can be reactive, and the pyridine core presents its own toxicological profile.
-
Severe Skin and Eye Damage: These compounds are known to cause skin irritation and severe eye damage.[1][2][3] Contact with mucous membranes or eyes can lead to immediate and serious injury.
-
Skin Sensitization: There is a potential for allergic skin reactions upon repeated exposure.[1] This means that after an initial exposure, subsequent contact, even with a smaller amount, can trigger a more severe allergic response.
Given these risks, all handling procedures must be conducted with the assumption that the compound is hazardous and exposure should be minimized to a level that is "as low as reasonably practicable" (ALARP).
Core Protective Ensemble: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process tailored to the specific experimental procedure. The following sections detail the minimum required PPE and the conditions under which enhanced protection is mandatory.
Hand Protection: The First Line of Contact
Your hands are the most likely part of your body to come into direct contact with the chemical.
-
Primary Choice: Nitrile gloves are the standard for handling most laboratory chemicals, offering good resistance to a variety of substances, including solvents and bases.[4][5]
-
Causality: The nitrile material provides a robust barrier against incidental contact. It is crucial to select gloves of adequate thickness (a minimum of 4 mil is recommended for handling solids, and thicker for solutions).
-
Field Insight: For procedures involving significant quantities, extended handling times, or suspension in aggressive organic solvents, double-gloving is a non-negotiable best practice. This provides a critical buffer; if the outer glove is compromised, the inner glove still offers protection while you retreat and re-glove. Always inspect gloves for pinholes or tears before use.
Body Protection: Shielding Against Spills and Splashes
Contamination of personal clothing can lead to prolonged, often unnoticed, skin exposure.
-
Minimum Requirement: A flame-resistant laboratory coat, fully buttoned, is mandatory at all times.[6]
-
Enhanced Protection: When handling larger volumes (>100 mL) of solutions containing 5-Iodo-pyridine-2-carbaldehyde, supplement your lab coat with a chemical-resistant apron.
-
Causality: A lab coat provides a removable barrier. In the event of a significant spill, the contaminated coat can be removed quickly to minimize contact with your skin and clothing.[1][7]
Eye and Face Protection: Guarding a Critical Asset
The risk of severe and irreversible eye damage from a single splash is significant.[2][3]
-
Minimum Requirement: Chemical splash goggles that form a seal around the eyes are required for all procedures.[5] Standard safety glasses do not offer adequate protection from splashes and are not a substitute.
-
Enhanced Protection: When there is a heightened risk of splashing—such as during transfers of solutions, reactions under pressure, or quenching procedures—a full-face shield must be worn over your chemical splash goggles.[8]
-
Causality: Goggles protect the eyes from direct splashes, while a face shield provides a broader barrier, protecting the entire face from contact.[5] The presence of an eyewash station within a 10-second travel distance is a mandatory laboratory control.[9]
Respiratory Protection: Controlling the Unseen Hazard
Inhalation is a primary route of exposure for volatile or powdered chemicals.[1]
-
Primary Engineering Control: All manipulations of 5-Iodo-pyridine-2-carbaldehyde, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood.[3][10][11]
-
Causality: A fume hood is an engineering control that contains vapors and fine powders, pulling them away from the user's breathing zone and exhausting them safely out of the laboratory. This is vastly superior to relying solely on respiratory PPE.
-
When Respirators are Needed: In the rare event that a procedure cannot be conducted within a fume hood or if there is a system failure (e.g., a large spill outside of containment), respiratory protection is required. The choice of respirator depends on the specific circumstances and requires a formal risk assessment and inclusion in your institution's respiratory protection program, which includes fit testing and training.[12]
PPE Selection Matrix by Task
For quick reference, this table summarizes the necessary PPE based on the specific laboratory operation.
| Task/Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Control |
| Weighing Solid Compound | Single Pair Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Chemical Fume Hood |
| Preparing Stock Solutions | Double Pair Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Chemical Fume Hood |
| Transferring Solutions | Double Pair Nitrile Gloves | Goggles & Face Shield | Lab Coat | Chemical Fume Hood |
| Running/Monitoring Reaction | Double Pair Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Chemical Fume Hood |
| Work-up/Quenching | Double Pair Nitrile Gloves | Goggles & Face Shield | Lab Coat & Apron | Chemical Fume Hood |
| Waste Disposal | Double Pair Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Chemical Fume Hood |
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Experimental Workflow: PPE Protocol
Caption: PPE Donning and Doffing Workflow.
Step-by-Step Doffing Protocol (Critical Steps):
-
Outer Gloves: If double-gloved, remove the outer, most contaminated pair and dispose of them in the designated solid hazardous waste container.
-
Lab Coat: Remove your lab coat by rolling it outwards, ensuring the contaminated exterior does not touch your skin or inner clothing. Hang it in its designated location or dispose of it if grossly contaminated.
-
Goggles/Face Shield: Remove eye and face protection from the back to the front to avoid touching the potentially contaminated front surface.
-
Inner Gloves: Remove the final pair of gloves using the proper technique (peeling one off with the other, then using the clean hand to remove the second from the inside) to avoid skin contact.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water as the final step.[1][7][10]
Disposal and Decontamination
All disposable PPE used while handling 5-Iodo-pyridine-2-carbaldehyde must be considered hazardous waste.
-
Gloves, wipes, and other contaminated solids: Place in a designated, sealed hazardous waste container.[11]
-
Grossly contaminated lab coats: Should not be laundered. They must be disposed of as hazardous waste according to your institution's guidelines.
By adhering to these principles and protocols, you build a system of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
References
- ChemicalBook. (2025). 5-IODO-PYRIDINE-3-CARBALDEHYDE - Safety Data Sheet.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (2009). SAFETY DATA SHEET.
- Jubilant Ingrevia. (n.d.). Safety Data Sheet.
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). PYRIDINE. CAMEO Chemicals.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- ChemBK. (2024). 2-AMINO-5-IODO-PYRIDINE-3-CARBALDEHYDE.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
